Pyridinium, 1,1'-methylenebis-
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Overview
Description
Pyridinium, 1,1’-methylenebis-: is a chemical compound that belongs to the class of pyridinium salts. These salts are characterized by the presence of a pyridinium cation, which is the conjugate acid of pyridine. Pyridinium salts are known for their aromatic properties and are widely used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium, 1,1’-methylenebis- can be synthesized through the reaction of pyridine with formaldehyde and a suitable acid. The reaction typically involves the formation of a methylene bridge between two pyridinium rings. The process can be carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of pyridinium salts, including Pyridinium, 1,1’-methylenebis-, often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the pyridinium cation to its corresponding pyridine derivative.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridinium compounds .
Scientific Research Applications
Chemistry: Pyridinium, 1,1’-methylenebis- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules and is often employed in the development of new synthetic methodologies .
Biology: In biological research, pyridinium salts are used as probes to study enzyme mechanisms and as inhibitors of specific biochemical pathways. They are also utilized in the design of new drugs and therapeutic agents .
Medicine: Its unique chemical properties make it a valuable tool in drug discovery and development .
Industry: In industrial applications, pyridinium salts are used as catalysts, surfactants, and corrosion inhibitors. They play a crucial role in various manufacturing processes, including the production of polymers, coatings, and specialty chemicals .
Mechanism of Action
The mechanism of action of Pyridinium, 1,1’-methylenebis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the accumulation of specific metabolites and disrupt normal cellular processes .
Comparison with Similar Compounds
N-Methylpyridinium: A simple pyridinium salt with a single methyl group attached to the nitrogen atom.
Pyridinium Chlorochromate: A pyridinium salt used as an oxidizing agent in organic synthesis.
Pyridinium Ylides: Compounds containing a pyridinium cation and a ylide moiety, used in various synthetic applications
Uniqueness: Pyridinium, 1,1’-methylenebis- is unique due to its methylene bridge connecting two pyridinium rings. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in both research and industrial applications .
Properties
CAS No. |
86042-69-5 |
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Molecular Formula |
C11H12N2+2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C11H12N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/q+2 |
InChI Key |
JOICOUCDZBPSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2 |
Origin of Product |
United States |
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